1-bromo-N-methylmethanesulfonamide
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Overview
Description
1-Bromo-N-methylmethanesulfonamide is an organosulfur compound with the molecular formula C2H6BrNO2S and a molecular weight of 188.05 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a methanesulfonamide moiety. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-N-methylmethanesulfonamide can be synthesized through the bromination of N-methylmethanesulfonamide. The reaction typically involves the use of bromine or a bromine-containing reagent under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and alkoxides.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Various reduced forms of the sulfonamide group are obtained.
Scientific Research Applications
1-Bromo-N-methylmethanesulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-N-methylmethanesulfonamide involves its interaction with nucleophiles and electrophilesThe sulfonamide moiety can participate in hydrogen bonding and other interactions with biological targets, influencing enzyme activity and protein function .
Comparison with Similar Compounds
N-Methylmethanesulfonamide: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-N-methylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
N-Methylsulfonylacetamide: Contains a sulfonyl group but differs in the carbon backbone structure.
Uniqueness: 1-Bromo-N-methylmethanesulfonamide is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a versatile reagent in scientific research .
Properties
IUPAC Name |
1-bromo-N-methylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6BrNO2S/c1-4-7(5,6)2-3/h4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNXPHMCSOGYBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54114-55-5 |
Source
|
Record name | 1-bromo-N-methylmethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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